molecular formula C10H16INO2Si B8555214 3-Pyridinemethanol, 4-iodo-2-methoxy-6-(trimethylsilyl)- CAS No. 375346-05-7

3-Pyridinemethanol, 4-iodo-2-methoxy-6-(trimethylsilyl)-

Cat. No. B8555214
M. Wt: 337.23 g/mol
InChI Key: OZZOSLBOVQYRIL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06723853B2

Procedure details

To a solution of NaBH4 (1.1 g, 26.4 mmol) in EtOH (100 mL) at −40° C. was slowly added a solution of 4-iodo-2-methoxy-6-trimethylsilanyl-3-pyridinecarboxaldehyde 1 (31.8 g, 94.9 mmol) in EtOH (50 mL). See Josien, H.; Ko, S.-B.; Bom, D.; Curran, D. P. Chem. Eur. J., 67 (1998). After stirring for 1 h, the reaction mixture was carefully quenched with brine and then extracted 3 times with Et2O. The combined organic extracts were dried over MgSO4. The solvent was removed under reduced pressure and the residue purified by flash chromatography (gradient hexane to hexane-EtOAc 91:9) to afford 2a (25.1 g, 78% yield) as a clear oil. 1H NMR (300 MHz, CDCl3) δ0.28 (s, 9H), 2.5 (bs, 1H), 4.01 (s, 3H), 4.8 (s, 2H), 7.5 (s, 1H); 13C NMR (75 MHz, CDCl3) δ−1.99, 53.78, 65.32, 11.65, 125.34, 133.19, 160.9, 165.81; IR (film, NaCl, cm−1) 3485, 2960, 1580, 1450, 1039, 839; LRMS (70 eV, EI) m/z (rel int %) 337 (M+), 322 (100), 306, 194, 180, 73. HRMS m/z calcd for C10H16NO2SiI (M+) 336.9996, found 337.000.
Name
Quantity
1.1 g
Type
reactant
Reaction Step One
Quantity
31.8 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Yield
78%

Identifiers

REACTION_CXSMILES
[BH4-].[Na+].[I:3][C:4]1[CH:9]=[C:8]([Si:10]([CH3:13])([CH3:12])[CH3:11])[N:7]=[C:6]([O:14][CH3:15])[C:5]=1[CH:16]=[O:17]>CCO>[I:3][C:4]1[CH:9]=[C:8]([Si:10]([CH3:11])([CH3:13])[CH3:12])[N:7]=[C:6]([O:14][CH3:15])[C:5]=1[CH2:16][OH:17] |f:0.1|

Inputs

Step One
Name
Quantity
1.1 g
Type
reactant
Smiles
[BH4-].[Na+]
Name
Quantity
31.8 g
Type
reactant
Smiles
IC1=C(C(=NC(=C1)[Si](C)(C)C)OC)C=O
Name
Quantity
100 mL
Type
solvent
Smiles
CCO
Name
Quantity
50 mL
Type
solvent
Smiles
CCO

Conditions

Stirring
Type
CUSTOM
Details
After stirring for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the reaction mixture was carefully quenched with brine
EXTRACTION
Type
EXTRACTION
Details
extracted 3 times with Et2O
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic extracts were dried over MgSO4
CUSTOM
Type
CUSTOM
Details
The solvent was removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue purified by flash chromatography (gradient hexane to hexane-EtOAc 91:9)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
IC1=C(C(=NC(=C1)[Si](C)(C)C)OC)CO
Measurements
Type Value Analysis
AMOUNT: MASS 25.1 g
YIELD: PERCENTYIELD 78%
YIELD: CALCULATEDPERCENTYIELD 78.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.